5-Fluorobenzofuran-4-carbaldehyde

Overview

Description

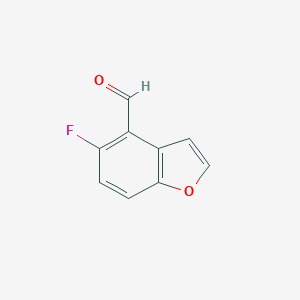

5-Fluorobenzofuran-4-carbaldehyde (CAS RN: 199391-70-3) is a fluorinated benzofuran derivative with the molecular formula C₉H₅FO₂ and a molecular weight of 164.13 g/mol. Its structure features a benzofuran core substituted with a fluorine atom at position 5 and an aldehyde group at position 4 (SMILES: O=CC=1C(F)=CC=C2OC=CC21) . This compound is stored at 4°C and exhibits safety hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H332) . It is frequently utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing fluorine atom, which enhances metabolic stability and reactivity in cross-coupling reactions .

Preparation Methods

Traditional Synthetic Approaches

Friedel-Crafts Acylation and Cyclization

A classical route to benzofuran derivatives involves Friedel-Crafts acylation followed by cyclization. For 5-fluorobenzofuran-4-carbaldehyde, this method begins with 2-fluoro-phenol derivatives. For example, 2-bromo-4-fluorophenol undergoes coupling with ethyl (2E)-4-bromobut-2-enoate in the presence of potassium carbonate and DMF to form ethyl (2E)-4-(2-bromo-4-fluorophenoxy)but-2-enoate, a key intermediate . Subsequent cyclization via palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and benzyltriethylammonium chloride) yields the benzofuran core.

Reaction Conditions

-

Solvent: N,N-dimethylformamide (DMF)

-

Temperature: 80°C

-

Catalyst: Pd(OAc)₂ (0.03 equiv)

Vilsmeier-Haack Formylation

Introducing the aldehyde group at the 4-position is achieved through the Vilsmeier-Haack reaction. This involves treating the pre-formed 5-fluorobenzofuran with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic attack at the 4-position, followed by hydrolysis to yield the aldehyde.

Optimization Insights

-

Excess POCl₃ improves electrophilic activation but requires careful quenching.

-

Lower temperatures (–20°C) minimize side reactions, as demonstrated in analogous benzofuran formylations .

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

The patent literature highlights a multi-step synthesis leveraging palladium catalysis. For instance, ethyl 2-(5-fluoro-1-benzofuran-3-yl)acetate is synthesized via a Suzuki-Miyaura coupling between 2-bromo-4-fluorophenol and ethyl (2E)-4-bromobut-2-enoate . This intermediate is then hydrolyzed to the carboxylic acid and subjected to amidation before final oxidation to the aldehyde.

Key Data

| Step | Reagents | Yield |

|---|---|---|

| Coupling | Pd(OAc)₂, DMF, 80°C | 63% |

| Hydrolysis | LiOH, THF/MeOH/H₂O | 62% |

| Oxidation | HATU, DIEA, NH₄Cl | 78% |

Solvent and Reaction Condition Optimization

Solvent Selection

GlpBio’s solubility data for this compound underscores the need for polar aprotic solvents. DMSO is preferred for stock solutions due to its high solubility (10 mM at 25°C), while storage at –80°C ensures stability for up to six months .

Solvent Compatibility Table

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| DMSO | 10 | 6 months (–80°C) |

| Ethanol | 5 | 1 month (–20°C) |

Temperature and Catalytic Efficiency

Higher temperatures (e.g., 80°C in Pd-catalyzed steps) accelerate coupling but risk decomposition. Conversely, AlCl₃-mediated reactions at –20°C improve regioselectivity .

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/petroleum ether gradients (1:10 to 1:20) . Preparative thin-layer chromatography (TLC) with hexane/ethyl acetate (30:1) resolves intermediates with >98% purity .

Spectroscopic Confirmation

-

¹H NMR : Peaks at δ 9.8–10.1 ppm confirm the aldehyde proton.

-

¹³C NMR : A signal near δ 190 ppm corresponds to the carbonyl carbon .

Industrial-Scale Production Considerations

Scaling the Pd-catalyzed method requires addressing catalyst cost and recycling. Patent data suggest that batch processing with 5-L reactors achieves 70–80% yields for intermediates, but ligand design (e.g., bulky phosphines) could enhance turnover numbers .

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group at position 4 undergoes characteristic transformations:

Oxidation

The aldehyde can be oxidized to a carboxylic acid using strong oxidizing agents:

-

Reagents : KMnO₄ (acidic conditions), CrO₃, or H₂O₂.

-

Product : 5-Fluorobenzofuran-4-carboxylic acid.

-

Conditions : Typically requires heating in aqueous acidic media.

Reduction

Reduction of the aldehyde yields the corresponding alcohol:

-

Reagents : NaBH₄ (mild), LiAlH₄ (vigorous), or catalytic hydrogenation (H₂/Pd).

-

Product : 5-Fluorobenzofuran-4-methanol.

Nucleophilic Addition

The aldehyde participates in condensation reactions, such as the formation of oxazolones:

-

Example : Reaction with hippuric acid under microwave irradiation yields (4E)-2-phenyl-4-{[5-fluorobenzofuran-4-yl]methylene}-1,3-oxazol-5(4H)-one .

-

Conditions : Microwave synthesis reduces reaction time from hours to minutes (Table 1).

Table 1: Reaction Efficiency Under Classical vs. Microwave Conditions

| Reaction Type | Classical (Time/Yield) | Microwave (Time/Yield) |

|---|---|---|

| Oxazolone Formation | 60 min / 62% | 2 min / 67% |

Electrophilic Aromatic Substitution

The electron-deficient benzofuran ring (due to fluorine’s −I effect) directs electrophiles to specific positions:

Nitration

-

Reagents : HNO₃/H₂SO₄.

-

Product : Nitro derivatives at positions 5 or 7, depending on reaction conditions.

Halogenation

-

Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

-

Product : Di-halogenated derivatives, with halogenation occurring at positions adjacent to the fluorine .

Fluorine-Specific Reactivity

The C–F bond at position 5 participates in:

Nucleophilic Aromatic Substitution

-

Reagents : Amines (e.g., piperidine), thiols, or alkoxides.

-

Product : Substituted benzofurans with modified bioactivity.

-

Conditions : Polar aprotic solvents (DMSO, DMF) at elevated temperatures.

Comparative Reactivity

The compound’s reactivity differs from non-fluorinated or differently substituted analogs:

Table 2: Reactivity Comparison with Analogues

| Compound | Aldehyde Reactivity | Fluorine Reactivity |

|---|---|---|

| 5-Fluorobenzofuran-4-carbaldehyde | High (electron-withdrawing F enhances aldehyde electrophilicity) | Moderate (resists hydrolysis) |

| Benzofuran-4-carbaldehyde | Moderate | N/A |

| 5-Chlorobenzofuran-4-carbaldehyde | Lower (Cl less electronegative than F) | Higher (Cl more susceptible to substitution) |

Mechanistic Insights

-

Aldehyde Reactivity : The fluorine atom at position 5 increases the electrophilicity of the aldehyde via inductive effects, accelerating nucleophilic additions .

-

Ring Stability : The fused benzofuran system stabilizes intermediates during substitution reactions, favoring regioselectivity at position 7 .

Scientific Research Applications

Medicinal Chemistry

5-Fluorobenzofuran-4-carbaldehyde has been investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties:

- Anticancer Activity: Studies have shown that benzofuran derivatives exhibit selective cytotoxicity towards various cancer cell lines. For example, derivatives of this compound have demonstrated inhibition of key signaling pathways involved in cancer progression, such as mTOR and NF-κB pathways. One study reported an IC50 value of 12.4 μM against TNF-α-stimulated HeLa cells, indicating significant potential as an anticancer agent .

- Antiviral Properties: The compound has been explored as a non-nucleoside inhibitor for hepatitis C virus (HCV). Its structural features allow it to interact effectively with viral polymerases, potentially leading to the development of new antiviral therapies .

Antimicrobial Applications

Recent research highlights the antimicrobial efficacy of this compound against various pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 3.12 μg/mL | Staphylococcus aureus |

| 6.25 μg/mL | Escherichia coli | |

| 2.50 μg/mL | Pseudomonas aeruginosa |

This table illustrates the compound's broad-spectrum antimicrobial activity, suggesting its potential use in treating bacterial infections .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its aldehyde functional group allows for various reactions, including:

- Condensation Reactions: It can participate in condensation reactions to form larger molecular frameworks.

- Functional Group Transformations: The aldehyde can be reduced to alcohols or further modified to introduce other functional groups, enhancing the diversity of synthesized compounds .

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of several benzofuran derivatives, including this compound. The results indicated that compounds with specific substitutions exhibited significant growth inhibition in cancer cell lines. The mechanism was linked to the inhibition of critical pathways involved in cell proliferation .

Case Study: Antiviral Activity Against HCV

In another investigation, researchers assessed the inhibitory effects of various benzofuran derivatives on HCV polymerase activity. The findings revealed that certain derivatives, including those related to this compound, displayed potent antiviral activity with favorable binding affinities .

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-4-carbaldehyde is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to the inhibition of key biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Fluorobenzofuran-4-carbaldehyde with analogous benzofuran and benzaldehyde derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Data for Selected Compounds

*Calculated based on standard atomic weights.

Structural and Functional Group Analysis

Substituent Position and Electronic Effects: The fluorine atom in this compound withdraws electron density via inductive effects, increasing the electrophilicity of the aldehyde group compared to non-fluorinated analogs like 7-Benzofurancarboxaldehyde .

Steric and Solubility Considerations :

- The methoxymethyl group in 5-(Methoxymethyl)furan-2-carbaldehyde improves solubility in polar solvents compared to the fluorine-substituted analog .

- The bulky 3-chloro-4-methoxyphenyl group in 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde may reduce solubility but increase binding affinity in receptor-targeted applications .

Biological Activity

5-Fluorobenzofuran-4-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a benzofuran ring with a fluorine atom at the 5-position and an aldehyde group at the 4-position. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological activity by enhancing metabolic stability and lipophilicity, which are crucial for drug design.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms that are yet to be fully elucidated. The fluorine substitution is believed to enhance binding affinity to viral receptors, potentially blocking entry or replication processes .

Anticancer Properties

One of the most promising areas of research for this compound is its anticancer activity. Several studies have reported its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For instance, one study demonstrated IC50 values as low as 15.8 µM against HepG2 cells, indicating significant potency . The compound appears to induce apoptosis and cell cycle arrest in cancer cells, possibly through the regulation of cyclin proteins and induction of reactive oxygen species (ROS) production .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The introduction of fluorine enhances binding affinity to these targets, potentially leading to inhibition of key biological pathways critical for tumor growth and microbial resistance .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism Insights |

|---|---|---|---|

| This compound | Moderate | High | Inhibition of cell proliferation via ROS |

| Benzofuran-4-carbaldehyde | Low | Moderate | Less effective due to lack of fluorine |

| 5-Chlorobenzofuran-4-carbaldehyde | Moderate | Moderate | Chlorine substitution alters reactivity |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study published in Nature evaluated various derivatives of benzofuran compounds, including this compound. It was found to significantly reduce cell viability in MCF-7 and HepG2 cell lines compared to standard treatments like 5-fluorouracil .

- Antimicrobial Evaluation : Another research article highlighted the compound's effectiveness against multiple bacterial strains, showcasing its potential as a lead compound in developing new antibiotics.

- Mechanistic Insights : A review on fluorinated heterocycles noted that compounds like this compound often exhibit enhanced bioactivity due to their ability to interact with specific protein targets involved in disease pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluorobenzofuran-4-carbaldehyde, and what parameters critically affect yield?

- Methodology : Common routes include Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the fluorinated benzofuran scaffold. Critical parameters include reaction temperature (optimized between 80–120°C), catalyst loading (e.g., palladium-based catalysts for coupling reactions), and solvent polarity (e.g., DMF or THF). Impurities like unreacted 5-fluorobenzofuran precursors can reduce yields, necessitating purification via column chromatography .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while fluorine substituents cause splitting in aromatic regions (δ 7.0–8.0 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]+ peaks at m/z 178.03 (calculated for C₉H₅FO₂).

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde group .

Q. What safety precautions are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles), conduct reactions in a fume hood, and avoid inhalation/contact. Store at 2–8°C in airtight containers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Methodology : Cross-validate using X-ray crystallography (e.g., SHELXL for structure refinement ) or computational NMR prediction tools (e.g., DFT calculations). For ambiguous NOESY/ROESY signals, variable-temperature NMR can clarify dynamic effects .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to assess electrophilicity. Solvent effects (e.g., PCM models for DCM) refine transition-state energies .

Q. How does the fluorine substituent influence the electronic properties of the aldehyde group?

- Methodology : Fluorine’s electron-withdrawing effect reduces electron density at the aldehyde carbon, increasing susceptibility to nucleophilic attack. Hammett substituent constants (σₚ ≈ 0.06) and Natural Bond Orbital (NBO) analysis quantify this effect .

Q. What strategies improve crystallinity for X-ray studies of this compound?

- Methodology : Slow evaporation from ethanol/water (1:1) at 4°C promotes crystal growth. For poor crystallizers, co-crystallization with triphenylphosphine oxide or using SHELXD for ab initio phasing may help .

Q. How can impurities during synthesis be systematically identified and quantified?

Properties

IUPAC Name |

5-fluoro-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZVZQXBAPJNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.